molecular formula C12H10BrN B3320770 2-(Bromomethyl)-5-phenylpyridine CAS No. 126268-58-4

2-(Bromomethyl)-5-phenylpyridine

Cat. No.: B3320770
CAS No.: 126268-58-4
M. Wt: 248.12 g/mol
InChI Key: ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-5-phenylpyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, a phenyl group (a ring of six carbon atoms), and a bromomethyl group (a carbon atom bonded to a bromine atom and a hydrogen atom) .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromination reactions are common in organic chemistry . For example, bromination of organic molecules can be achieved through the electrochemical oxidation of bromide to bromine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridine ring attached to a phenyl ring via a carbon atom (the ‘methyl’ in ‘bromomethyl’), which is also attached to a bromine atom .


Chemical Reactions Analysis

In general, bromomethyl groups can participate in various reactions, such as substitution reactions, due to the reactivity of the carbon-bromine bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Bromomethyl)-5-phenylpyridine”. For instance, in medicinal chemistry, the mechanism of action often refers to how a compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with “2-(Bromomethyl)-5-phenylpyridine” would depend on its specific properties. In general, brominated compounds need to be handled with care due to the potential toxicity of bromine .

Future Directions

The future directions for “2-(Bromomethyl)-5-phenylpyridine” would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on drug development .

Properties

IUPAC Name

2-(bromomethyl)-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEAYEZMEVUQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-phenylpyridine (step 1) (169 mg) and N-bromosuccinimide (177 mg) in CCl4 (3 cc) was added benzoyl peroxide (25 mg) and the mixture irradiated with visible light for 5 hours under reflux. After removal of the solvent the residue was purified by chromatography to afford the title compound.
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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